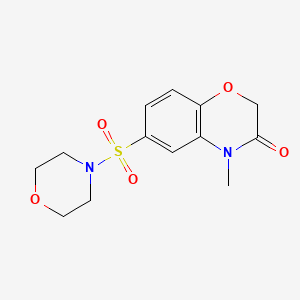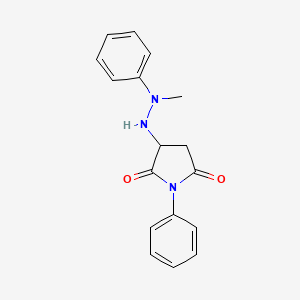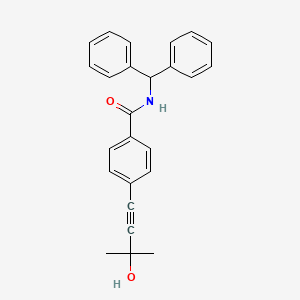
4-methyl-6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one, also known as NSC-7365, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzoxazinones and has been found to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 4-methyl-6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one is not fully understood. However, it has been found to inhibit the activity of several enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been found to inhibit the activity of several kinases involved in cancer, such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects
4-methyl-6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been found to inhibit the replication of several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methyl-6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments is that it has been extensively studied and its properties are well understood. This makes it easier to design experiments and interpret the results. One limitation is that it may not be readily available or may be expensive to synthesize.
Direcciones Futuras
There are several future directions for research on 4-methyl-6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one. One area of interest is its potential use as a neuroprotective agent. It has been found to protect against neuronal damage in animal models of Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use as an anti-cancer agent. It has been found to inhibit the proliferation of several types of cancer cells, including breast cancer, lung cancer, and colon cancer. Finally, further research is needed to fully understand the mechanism of action of 4-methyl-6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one and to identify other potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-methyl-6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 4-methyl-2-nitrophenol with morpholine in the presence of a base to form the corresponding nitroso compound. This is then reduced to the amine using a reducing agent such as sodium dithionite. The amine is then treated with sulfonyl chloride to give the final product.
Aplicaciones Científicas De Investigación
4-methyl-6-(4-morpholinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a neuroprotective agent.
Propiedades
IUPAC Name |
4-methyl-6-morpholin-4-ylsulfonyl-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-14-11-8-10(2-3-12(11)20-9-13(14)16)21(17,18)15-4-6-19-7-5-15/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTMGPOUXQSDID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5034880.png)

![5-chloro-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5034891.png)

![N-allyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B5034903.png)
![2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B5034910.png)

![(2R*,6S*)-2,6-dimethyl-4-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]morpholine](/img/structure/B5034914.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-thiazol-4(5H)-one](/img/structure/B5034916.png)


![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(benzyloxy)benzamide](/img/structure/B5034941.png)
![cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5034947.png)
![ethyl N-({[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetyl)glycinate](/img/structure/B5034962.png)